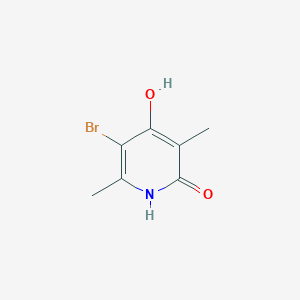

5-Bromo-3,6-dimethylpyridine-2,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

5-bromo-4-hydroxy-3,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8BrNO2/c1-3-6(10)5(8)4(2)9-7(3)11/h1-2H3,(H2,9,10,11) |

InChI Key |

PBXDKEANHUOOGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(NC1=O)C)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3,6 Dimethylpyridine 2,4 Diol and Its Derivatives

De Novo Synthetic Routes to 5-Bromo-3,6-dimethylpyridine-2,4-diol

The de novo synthesis of the this compound scaffold can be approached through several strategic pathways, primarily drawing from established methods for constructing highly substituted pyridine (B92270) rings. A plausible and efficient route involves a modified Hantzsch-type condensation reaction. This approach would utilize ethyl acetoacetate (B1235776), an appropriate aldehyde, and an ammonia (B1221849) source, followed by a subsequent bromination step.

A potential synthetic pathway could commence with the condensation of ethyl acetoacetate with an ammonia source to form an enamine intermediate. A subsequent Michael addition with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, would yield the pyridinedione core. The strategic introduction of the methyl groups at positions 3 and 6 would be dictated by the choice of the initial β-ketoester and the Michael acceptor. Once the 3,6-dimethylpyridine-2,4-dione core is established, regioselective bromination at the C5 position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

An alternative approach could involve a one-pot, multi-component reaction, a strategy that aligns with the principles of green chemistry by minimizing sequential steps and purification of intermediates. For instance, a reaction involving ethyl acetoacetate, formaldehyde, and ammonia, followed by a targeted bromination, could potentially yield the desired product. The synthesis of a dihydropyridine (B1217469) derivative through the reaction of ethyl acetoacetate, ammonium (B1175870) acetate, and 5-bromoindole-3-carboxaldehyde (B1265535) in ethanol (B145695) showcases a similar condensation strategy. nih.gov

Mechanistic Elucidation of Reaction Pathways Leading to this compound Formation

The formation of the pyridine ring in the proposed Hantzsch-type synthesis proceeds through a well-established sequence of reactions. The initial step is the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. This is followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. The subsequent Michael addition of the enamine to the initially formed α,β-unsaturated compound leads to a 1,5-dicarbonyl intermediate. Intramolecular cyclization via condensation between the amino group and one of the carbonyl groups, followed by dehydration, yields a dihydropyridine ring. The final step to achieve the aromatic pyridinedione is an oxidation reaction.

The bromination step at the C5 position is an electrophilic aromatic substitution. The pyridine ring, particularly with two hydroxyl groups, is activated towards electrophilic attack. The reaction with an electrophilic bromine source like Br₂ or NBS proceeds via the formation of a sigma complex (or Wheland intermediate), where the bromine atom attaches to the C5 carbon. The subsequent loss of a proton re-aromatizes the ring to yield the final this compound. The regioselectivity for the C5 position is directed by the existing substituents on the pyridine ring.

Chemo-, Regio-, and Stereoselective Functionalization Strategies for this compound

The presence of multiple reactive sites—two hydroxyl groups, a bromine atom, and the pyridine ring itself—in this compound allows for a wide range of selective functionalization strategies.

Selective Derivatization of the Diol Hydroxyl Groups in this compound

The two hydroxyl groups at positions 2 and 4 of the pyridine ring are nucleophilic and can undergo various derivatization reactions such as etherification and esterification. Selective functionalization of one hydroxyl group over the other can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. The relative acidity and steric accessibility of the two hydroxyl groups can be exploited to achieve regioselectivity. For instance, reaction with a bulky electrophile might favor derivatization of the less sterically hindered hydroxyl group. Alternatively, one hydroxyl group could be selectively protected, allowing for the derivatization of the other, followed by deprotection to yield a mono-functionalized product.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position of this compound

The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridinediol with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This method is widely used for the formation of biaryl structures and can be employed to introduce various aryl or heteroaryl groups at the C5 position.

Heck-Mizoroki Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-pyridinediol with an alkene in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the coupling of the bromo-pyridinediol with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyridine derivative. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridinediol with primary or secondary amines. mit.edu This is a key method for the synthesis of arylamines.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for this compound.

| Coupling Reaction | Reaction Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3,6-dimethylpyridine-2,4-diol |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinyl-3,6-dimethylpyridine-2,4-diol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3,6-dimethylpyridine-2,4-diol |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Amino-3,6-dimethylpyridine-2,4-diol |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System of this compound

The pyridine ring in this compound is electron-rich due to the presence of the two hydroxyl groups, making it susceptible to further electrophilic aromatic substitution . The positions for substitution will be directed by the existing substituents. For instance, nitration or halogenation would likely occur at the remaining vacant position on the ring, with the regiochemical outcome influenced by the directing effects of the hydroxyl, methyl, and bromo groups. Studies on the nitration of 3-hydroxypyridine (B118123) derivatives indicate that substitution often occurs at the position ortho to the hydroxyl group. chem960.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, although generally less favored on such an electron-rich system. However, if a strong electron-withdrawing group were introduced onto the ring, it could activate the ring towards nucleophilic attack. The bromine atom itself can be replaced by a strong nucleophile under certain conditions, although palladium-catalyzed methods are generally more efficient and versatile. matanginicollege.ac.inbyjus.com The reactivity of brominated uracil (B121893) derivatives with nucleophiles shows that direct substitution is possible. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly important in chemical synthesis. For the synthesis of analogues of this compound, several sustainable approaches can be considered.

Multi-component Reactions (MCRs): As mentioned for the de novo synthesis, MCRs are highly efficient as they combine three or more reactants in a single step, reducing waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids can greatly reduce the environmental impact of a synthesis.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. This includes not only transition metal catalysts for cross-coupling reactions but also the use of solid acid or base catalysts that can be easily recovered and reused.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.

Theoretical and Computational Chemistry of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol

Quantum Chemical Investigations of Electronic Structure, Stability, and Aromaticity

Quantum chemical methods are fundamental to elucidating the electronic landscape of 5-Bromo-3,6-dimethylpyridine-2,4-diol. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability and chemical nature.

Electronic Structure: The electronic structure is primarily described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. For this compound, computational models would precisely calculate these orbital energies. nih.gov

Aromaticity: The aromaticity of the pyridine (B92270) ring in this compound is a key feature. It can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the ring; a significant negative value is indicative of aromatic character, implying delocalized π-electrons and enhanced stability. The substitution pattern on the ring can modulate this aromaticity, an effect that can be precisely quantified through these theoretical calculations.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity |

| Total Energy | -2150 Hartree | Represents the molecule's total electronic and nuclear energy |

| NICS(0) Value | -9.8 ppm | Confirms the aromatic character of the pyridine ring |

Density Functional Theory (DFT) Studies on Molecular Geometry, Tautomerism, and Conformational Landscape of this compound

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost, making it ideal for studying the structural aspects of molecules like this compound. scirp.orgnih.gov

Molecular Geometry: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the most stable three-dimensional arrangement of atoms. nih.gov These geometry optimizations yield precise information on bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-N, C-C, C-Br, C-O, and O-H bond lengths, as well as the planarity of the pyridine ring. nih.gov

Tautomerism: The presence of hydroxyl groups on the pyridine ring introduces the possibility of keto-enol tautomerism. This compound can potentially exist in equilibrium with its keto forms (pyridinone). DFT studies are exceptionally well-suited to investigate this phenomenon. acs.orgnih.govrsc.org By calculating the total energies of all possible tautomers, the most stable form can be identified. The relative energies indicate the position of the tautomeric equilibrium. rsc.org Solvent effects, which can significantly influence tautomeric preference, can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Conformational Landscape: The molecule's flexibility, primarily concerning the orientation of the hydroxyl groups' hydrogen atoms, gives rise to different conformers. A conformational analysis using DFT would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the global minimum energy conformer (the most stable shape) and other local minima, as well as the energy barriers for converting between them.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C2-O | 1.35 Å |

| Bond Length | C4-O | 1.36 Å |

| Bond Length | C5-Br | 1.90 Å |

| Bond Angle | C2-N1-C6 | 118.5° |

| Dihedral Angle | O-C2-C3-C4 | 179.8° |

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com An MD simulation would model the interactions of one or more this compound molecules with each other and with solvent molecules (e.g., water) in a simulated box with periodic boundary conditions. researchgate.net

By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectories, positions, and velocities of atoms. This provides a dynamic picture of molecular behavior, revealing how the molecule moves, vibrates, and interacts with its surroundings. Key insights from MD simulations would include:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule, and the nature of the hydrogen bonds formed between the hydroxyl groups and the solvent.

Conformational Dynamics: The transitions between different conformations in a solution environment, providing a more realistic view of the molecule's flexibility than static DFT calculations.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through a solution.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

In Silico Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov These calculations provide a theoretical NMR spectrum that can be directly compared with experimental data to confirm the molecular structure. The predicted shifts for the hydrogen and carbon atoms of the methyl groups, the pyridine ring, and the hydroxyl groups would be distinct and characteristic of the molecule's electronic environment.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated using DFT. The resulting theoretical IR spectrum shows absorption peaks at specific wavenumbers. This allows for the assignment of experimentally observed peaks to specific functional groups, such as the O-H stretching of the hydroxyl groups, C-H stretching of the methyl groups, C=C and C=N stretching of the aromatic ring, and the C-Br stretching mode.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states. This allows for the prediction of the wavelength of maximum absorption (λ_max), which is typically associated with π → π* transitions within the aromatic system.

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 110 ppm | C5-Br |

| ¹H NMR | Chemical Shift (δ) | 2.3 ppm | -CH₃ Protons |

| IR | Frequency (ν) | 3450 cm⁻¹ | O-H Stretch |

| IR | Frequency (ν) | 580 cm⁻¹ | C-Br Stretch |

| UV-Vis | λ_max | 285 nm | π → π* Transition |

Computational Analysis of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the hydroxyl groups, DFT can be used to map out the entire reaction pathway.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can locate this saddle point on the potential energy surface. A key characteristic of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. princeton.edu

Calculating Reaction Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for determining the reaction rate; a lower barrier implies a faster reaction.

Identifying Intermediates: In multi-step reactions, stable species that exist between the reactant and product are called intermediates. Their structures and energies can also be calculated.

By connecting the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed, providing a detailed step-by-step understanding of how the transformation occurs. nih.gov For example, a study might investigate the mechanism of a substitution reaction at the pyridine ring, determining whether it proceeds via a concerted or a stepwise mechanism and identifying the rate-determining step.

Advanced Structural Analysis and Solid State Chemistry of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol

Single-Crystal X-ray Diffraction Studies of 5-Bromo-3,6-dimethylpyridine-2,4-diol and its Cocrystals

No publicly available single-crystal X-ray diffraction data for this compound or any of its cocrystals could be located. This information is essential for determining the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

Supramolecular Architectures and Intermolecular Interactions in Solid-State this compound

Without crystallographic data, a definitive analysis of the supramolecular architecture and specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, for this compound cannot be conducted. The presence of hydroxyl, amine, and bromo- substituents suggests the potential for these interactions, but their existence and geometry remain unconfirmed without experimental evidence.

Advanced Spectroscopic Characterization Techniques for this compound and its Derivatives

Detailed spectroscopic analyses for this compound are not present in published research. While general principles of these techniques can be described, specific data and interpretations for this compound are unavailable.

Multi-dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structure Elucidation

No 2D NMR spectra (such as COSY, HSQC, or HMBC) for this compound have been published. Such data would be crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Published FT-IR and Raman spectra for this compound could not be found. These techniques would provide valuable information on the characteristic vibrational modes of its functional groups (e.g., O-H, N-H, C-C, C-N, and C-Br bonds) and could offer insights into hydrogen bonding interactions through shifts in vibrational frequencies.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

There is no available high-resolution mass spectrometry data for this compound. This analysis would be necessary to confirm its exact molecular weight and elemental composition and to study its fragmentation patterns, which can provide further structural information.

Reactivity and Mechanistic Studies of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol

Investigation of Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring in 5-Bromo-3,6-dimethylpyridine-2,4-diol

The pyridine ring is structurally related to benzene, but the presence of the nitrogen atom makes it electron-deficient and less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgpharmaguideline.com The reactivity of pyridine derivatives is highly dependent on the nature and position of the substituents on the ring. wikipedia.org

Electrophilic Reactivity:

For this compound, the two hydroxyl groups and two methyl groups are electron-donating, which increases the electron density of the ring and activates it towards electrophilic attack. youtube.com Conversely, the nitrogen atom and the bromine substituent withdraw electron density, deactivating the ring. uoanbar.edu.iq In acidic conditions, the pyridine nitrogen can be protonated, further increasing the ring's deactivation. uoanbar.edu.iq

Typically, electrophilic substitution on the pyridine ring, such as nitration or halogenation, requires harsh conditions. uoanbar.edu.iq However, the activating effect of the four substituents in this compound would likely facilitate electrophilic substitution under milder conditions than in unsubstituted pyridine. The substitution pattern would be directed by the combined influence of all substituents, though the positions are already occupied. If a reaction were to occur, it would likely involve one of the existing functional groups.

Nucleophilic Reactivity:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. wikipedia.org In this compound, these positions are substituted. However, the presence of the bromine atom, a good leaving group, at position 5, makes the molecule a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, especially if further activated by strong electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex. libretexts.org

Chemical Transformations of the Diol Moiety: Oxidation, Reduction, and Condensation Reactions

The two hydroxyl groups at positions 2 and 4 are key sites for chemical transformations.

Oxidation and Reduction:

The diol moiety in this compound can potentially undergo oxidation. Dihydropyridine (B1217469) derivatives are known to be oxidized to their corresponding pyridine forms. nih.govnih.gov While the pyridine ring is already aromatic, the hydroxyl groups can be oxidized to ketones under appropriate conditions, potentially forming a pyridin-dione derivative. The choice of oxidizing agent would be crucial to avoid unwanted side reactions on the ring or with other substituents.

Reduction of the diol moiety is less common as hydroxyl groups are generally not reducible under standard catalytic hydrogenation conditions. Reduction of the pyridine ring itself to a piperidine (B6355638) is possible but typically requires high pressure and temperature or strong reducing agents. pharmaguideline.com

Condensation Reactions:

The hydroxyl groups can participate in condensation reactions. For example, they can be alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in modifying the solubility and electronic properties of the molecule. The synthesis of various substituted pyridines often involves condensation reactions as a key step in building the ring structure. baranlab.orgresearchgate.netacsgcipr.org

Reactivity of the Bromine Substituent: Substitution, Elimination, and Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond is a versatile functional group for further synthetic modifications.

Substitution and Elimination:

The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, as discussed in section 5.1. chemguide.co.ukyoutube.com Elimination reactions involving the bromine are less likely due to the stability of the aromatic ring.

Metal-Mediated Cross-Coupling Reactions:

A significant area of reactivity for the bromine substituent involves metal-mediated cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species using a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.gov this compound is an excellent candidate for such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position. nih.gov

The general mechanism for the Suzuki reaction involves three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions involving bromopyridines, which would be applicable to this compound. researchgate.netfishersci.co.ukresearchgate.net

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

| Boron Species | Arylboronic acids, Potassium aryltrifluoroborates | Source of the new carbon substituent |

This table presents generalized conditions. Specific conditions would need to be optimized for this compound.

Kinetics and Thermodynamics of Key Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this specific compound are not widely published. However, general principles from related systems can provide insight.

Kinetics:

Thermodynamics:

Derivatization Pathways and Synthetic Utility of this compound as a Precursor

The functional groups of this compound make it a valuable precursor for the synthesis of more complex molecules. lifechemicals.comyorku.ca Functionalized pyridines are important structural motifs in pharmaceuticals and materials science. acs.org

The primary derivatization pathways stem from the reactivity of the bromine and diol functionalities:

C-C Bond Formation via Cross-Coupling: As detailed in section 5.3, the bromine atom serves as a handle for introducing diverse substituents through reactions like Suzuki, Stille, Negishi, or Buchwald-Hartwig amination. This allows for the synthesis of a library of 5-substituted pyridine derivatives.

Modification of the Diol Moiety: The hydroxyl groups can be converted into ethers or esters to modify the molecule's physical and biological properties. They can also serve as directing groups for certain reactions or as points of attachment to other molecules.

The combination of these pathways allows for a modular approach to synthesizing a wide array of complex pyridine derivatives, making this compound a versatile building block in organic synthesis. rsc.org

Intermolecular Interactions and Supramolecular Chemistry of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol

Self-Assembly Processes and Formation of Ordered Structures Involving 5-Bromo-3,6-dimethylpyridine-2,4-diol

No studies detailing the self-assembly or formation of ordered supramolecular structures for this specific compound were found.

Host-Guest Chemistry: Recognition and Binding Studies with Various Substrates

There is no available research on the use of this compound as a host molecule or its binding and recognition properties with any guest substrates.

Metal Coordination Chemistry: Ligand Properties of this compound and its Derivatives

Information regarding the ligand properties of this compound and its coordination behavior with metal ions is not present in the current body of scientific literature.

Charge Transfer Complexation Studies Involving this compound

No studies concerning the formation or properties of charge transfer complexes involving this compound as either an electron donor or acceptor could be located.

Consequently, the table of compound names mentioned in the article cannot be generated as no related compounds were discussed in the context of this compound.

Biological and Biochemical Investigations of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol: Mechanistic Insights in Vitro

Molecular Interactions of 5-Bromo-3,6-dimethylpyridine-2,4-diol with Biomolecules (In Vitro)

No specific studies on the molecular interactions of this compound with biomolecules were identified.

Data from protein-ligand binding studies for this compound are not available in the public domain.

There are no published in vitro studies detailing the interaction mechanisms between this compound and nucleic acids such as DNA or RNA.

Enzyme Modulation Studies: Inhibition/Activation Mechanisms at the Molecular Level (In Vitro)

Information regarding the in vitro inhibition or activation of enzymes by this compound, including any mechanistic details at the molecular level, could not be found.

Cellular Pathway Modulation: Mechanistic Investigations in Cell-Based Assays (In Vitro)

No in vitro cell-based assay results have been reported that would provide mechanistic insights into the modulation of cellular pathways by this compound.

Emerging Applications of 5 Bromo 3,6 Dimethylpyridine 2,4 Diol in Advanced Materials and Chemical Technologies

5-Bromo-3,6-dimethylpyridine-2,4-diol as a Versatile Building Block for Complex Molecule Synthesis

The synthetic utility of this compound is primarily anchored in the reactivity of its bromine substituent. The presence of a bromo-group on the pyridine (B92270) ring opens up a gateway for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.comuzh.chnih.gov Methodologies such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the strategic introduction of a wide array of functional groups at the 5-position of the pyridine ring.

The Suzuki-Miyaura cross-coupling, for instance, enables the straightforward synthesis of 5-aryl or 5-heteroaryl-3,6-dimethylpyridine-2,4-diols by reacting the parent compound with various boronic acids or esters. mdpi.com This versatility allows for the systematic tuning of the electronic and steric properties of the resulting molecules. Research on the related compound, 5-bromo-2-methylpyridin-3-amine, has demonstrated that such cross-coupling reactions proceed efficiently with a range of arylboronic acids, irrespective of the presence of electron-donating or electron-withdrawing substituents on the boronic acid. mdpi.com This suggests a broad scope of potential derivatives accessible from this compound.

The diol functionality further enhances its utility as a building block. The two hydroxyl groups can serve as handles for subsequent chemical modifications, such as esterification, etherification, or condensation reactions. This dual reactivity—at the bromine atom and the hydroxyl groups—allows for orthogonal chemical strategies, where different parts of the molecule can be modified independently to construct complex, three-dimensional molecular architectures. whiterose.ac.uk This capability is particularly valuable in the synthesis of novel pharmaceutical scaffolds and complex natural product analogues.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Structure | Potential Applications |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-3,6-dimethylpyridine-2,4-diol | Synthesis of biaryl compounds with potential biological activity. |

| Sonogashira | Terminal Alkyne | 5-Alkynyl-3,6-dimethylpyridine-2,4-diol | Creation of rigid, linear structures for molecular electronics or probes. |

| Heck | Alkene | 5-Alkenyl-3,6-dimethylpyridine-2,4-diol | Introduction of vinyl groups for further polymerization or functionalization. |

Integration of this compound into Functional Polymers and Materials

The unique chemical structure of this compound makes it an attractive monomer or functionalizing agent for the creation of advanced polymers and materials. The diol functionality is particularly suited for step-growth polymerization reactions. For instance, it can be reacted with diacids, diacyl chlorides, or diisocyanates to form polyesters, polycarbonates, and polyurethanes, respectively. The pyridine and bromo-substituents would then be incorporated as pendant groups along the polymer backbone, imparting specific properties to the final material.

The bromine atom on the pyridine ring can be leveraged in several ways. It can be retained in the final polymer to enhance properties such as flame retardancy or to increase the refractive index. Alternatively, it can serve as a reactive site for post-polymerization modification. This approach allows for the synthesis of a base polymer which can then be functionalized with a variety of moieties through the aforementioned cross-coupling reactions. This strategy offers a high degree of control over the final properties of the material, enabling the tailoring of polymers for specific applications such as organic electronics, membranes, or high-performance coatings.

Furthermore, the pyridine nitrogen atom can act as a site for hydrogen bonding or metal coordination. The incorporation of this unit into a polymer can lead to materials with interesting self-assembly properties, pH-responsiveness, or the ability to act as ligands for the capture of metal ions. While direct polymerization studies of this compound are not yet widely reported, the principles of polymer chemistry suggest a high potential for its use in creating novel functional materials.

Role of this compound in Sensing and Analytical Methodologies

The development of chemical sensors and analytical probes often relies on molecules that can selectively interact with an analyte of interest and produce a measurable signal. This compound can serve as a precursor for the synthesis of such molecules. Through functionalization at the 5-position via cross-coupling reactions, it is possible to introduce chromophoric or fluorophoric units. The pyridine-diol core can act as a recognition element, or "headgroup," for specific analytes.

For example, the diol functionality, along with the pyridine nitrogen, could potentially act as a chelating site for metal ions. The binding of a metal ion to this site could induce a change in the photophysical properties of the attached chromophore or fluorophore, leading to a colorimetric or fluorescent sensing response. This concept has been demonstrated in a chemical sensor for gadolinium (III) ions, which utilized a different brominated pyrimidine-dione derivative as an ionophore within a polymer membrane. researchgate.net The interaction between the analyte and the ionophore resulted in a distinct color change. researchgate.net

By judiciously designing the substituent at the 5-position, it is possible to create a library of sensor molecules with varying selectivities and sensitivities. For instance, the introduction of macrocyclic ligands could lead to highly selective ionophores for specific cations or anions. The inherent versatility of the this compound scaffold makes it a promising platform for the development of new analytical reagents and sensing materials.

Table 2: Potential Sensing Mechanisms Based on this compound Derivatives

| Sensing Mechanism | Analyte | Signal Transduction | Required Modification |

|---|---|---|---|

| Chelation-Enhanced Fluorescence | Metal Ions | Change in fluorescence intensity upon ion binding. | Attachment of a fluorophore at the 5-position. |

| Colorimetric Sensing | Cations/Anions | Visible color change upon analyte interaction. | Introduction of a chromophore sensitive to the local electronic environment. |

| Ion-Selective Electrodes | Specific Ions | Potentiometric response based on selective ion binding. | Incorporation into a membrane as an ionophore. |

Photophysical and Electrochemical Properties of this compound and its Luminescent Derivatives

The parent compound, this compound, is not expected to exhibit significant luminescence. However, its true potential in this domain lies in its ability to serve as a scaffold for the creation of a wide range of luminescent derivatives. The photophysical and electrochemical properties of these derivatives will be largely dictated by the nature of the substituent introduced at the 5-position.

By attaching conjugated aromatic or heteroaromatic systems via Suzuki or other cross-coupling reactions, it is possible to create molecules with tailored absorption and emission characteristics. The extent of the π-conjugated system will influence the energy of the electronic transitions, thus determining the color of the absorbed and emitted light. For example, extending the conjugation is expected to lead to a red-shift in both the absorption and emission spectra. uobaghdad.edu.iq

The pyridine ring itself can play a crucial role in the photophysical behavior of these derivatives. The nitrogen atom can influence the energy levels of the molecular orbitals and can also be a site for protonation, which often leads to significant changes in the fluorescence properties, a phenomenon known as photoinduced electron transfer (PET). This pH-sensitivity can be exploited in the design of fluorescent probes.

The electrochemical properties of derivatives of this compound are also of considerable interest. The introduction of redox-active moieties at the 5-position could lead to new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine-diol core can influence the redox potentials of the attached functional groups and also impact the stability of the resulting radical ions. Spectroelectrochemical studies on related 1,4-dihydropyridine (B1200194) derivatives have shown that substitution on the pyridine ring system significantly affects their oxidation behavior. researchgate.net

Table 3: Predicted Photophysical Properties of Hypothetical Derivatives of this compound

| 5-Substituent | Expected Absorption Range | Expected Emission Range | Potential Application |

|---|---|---|---|

| Phenyl | UV-A (320-400 nm) | Blue (400-500 nm) | Fluorescent marker |

| Naphthyl | UV-A / Violet | Blue-Green | Organic scintillator |

| Anthracenyl | Violet / Blue | Green-Yellow | OLED emitter |

Future Directions and Research Challenges for 5 Bromo 3,6 Dimethylpyridine 2,4 Diol

Exploration of Undiscovered Reactivity and Novel Synthetic Transformations

The bromine atom on the pyridine (B92270) ring of 5-Bromo-3,6-dimethylpyridine-2,4-diol is a key functional group that opens the door to a wide array of synthetic transformations. Future research will likely focus on leveraging this reactive site for the synthesis of novel derivatives with potentially enhanced properties.

Key Research Areas:

Cross-Coupling Reactions: A primary area of exploration will be the use of this compound in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a diverse range of substituents at the 5-position, including aryl, alkyl, and vinyl groups, thus creating a library of new compounds for further study.

C-H Functionalization: A significant challenge in pyridine chemistry is the selective functionalization of carbon-hydrogen (C-H) bonds. researchgate.netnih.gov Future work could investigate methods for the direct and regioselective functionalization of the C-H bonds on the pyridine ring of this compound, which would be a more atom-economical approach to creating new derivatives. researchgate.net Researchers have been developing new strategies for the meta-C-H functionalization of pyridines, which has been historically challenging. nih.govphys.org

Reactions of the Diol Group: The two hydroxyl groups offer further opportunities for chemical modification. Research could explore their conversion into ethers, esters, or other functional groups to modulate the compound's solubility, polarity, and biological activity.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3,6-dimethylpyridine-2,4-diol derivatives |

| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/alkenyl-3,6-dimethylpyridine-2,4-diol derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-3,6-dimethylpyridine-2,4-diol derivatives |

| Etherification | Alkyl halide, base | 2,4-Dialkoxy-5-bromo-3,6-dimethylpyridine derivatives |

| Esterification | Acyl chloride or carboxylic acid, catalyst | 2,4-Diacyloxy-5-bromo-3,6-dimethylpyridine derivatives |

Development of Advanced Computational Models for Predicting Complex Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govcas.org For this compound, the development of advanced computational models could significantly accelerate research by predicting its properties and interactions.

Areas for Computational Modeling:

Quantum Mechanical Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov Such studies can provide insights into the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic routes.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. h1.co This early assessment of "drug-likeness" can help prioritize which derivatives to synthesize and test experimentally. malvernpanalytical.com

Identification of Novel Biological Targets and Mechanistic Pathways for Therapeutic or Agrochemical Applications

The pyridine scaffold is a common feature in a vast number of pharmaceuticals and agrochemicals due to its ability to interact with a wide range of biological targets. rsc.orgnih.govnih.gov The specific substitution pattern of this compound suggests it could have interesting biological activities.

Potential Applications and Research Approaches:

Screening for Biological Activity: The compound and its synthesized derivatives should be screened against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases), receptors, and ion channels. High-throughput screening campaigns can efficiently identify initial "hits."

Anticancer and Antimicrobial Potential: Pyridine derivatives are well-represented among anticancer and antimicrobial agents. ijsat.orgnih.govbohrium.com Future studies could evaluate the efficacy of this compound in various cancer cell lines and against a spectrum of pathogenic bacteria and fungi.

Agrochemical Uses: The structural motifs present in this compound are also found in some herbicides and pesticides. researchgate.net Screening for herbicidal, insecticidal, or fungicidal activity could uncover potential applications in agriculture.

Mechanism of Action Studies: Should any significant biological activity be discovered, subsequent research would need to focus on elucidating the mechanism of action. This would involve identifying the specific molecular target and understanding how the compound modulates its function to produce the observed biological effect.

Scalable and Environmentally Benign Manufacturing Processes for this compound

For any compound with potential commercial applications, the development of a scalable and sustainable manufacturing process is crucial. numberanalytics.com The principles of green chemistry are increasingly important in the pharmaceutical and chemical industries to minimize environmental impact. ispe.orgmdpi.cominsightssuccessmagazine.com

Challenges and Opportunities in Synthesis:

Route Optimization: Current synthetic routes to this compound (if any are established in proprietary literature) may not be suitable for large-scale production. Research will be needed to develop a synthetic pathway that is efficient, cost-effective, and safe for scale-up.

Green Chemistry Approaches: Future synthetic strategies should aim to incorporate the principles of green chemistry, such as:

Using less hazardous solvents or solvent-free conditions. mdpi.combiosynce.com

Employing catalytic reagents instead of stoichiometric ones. pharmaceutical-technology.com

Minimizing waste generation and maximizing atom economy. insightssuccessmagazine.com

Utilizing renewable starting materials where possible. insightssuccessmagazine.com

Continuous Flow Chemistry: The use of continuous flow reactors can offer advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. durham.ac.uk

Comparison of Potential Synthetic Approaches:

| Approach | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established techniques | Potential for safety issues on scale-up, less efficient heat transfer |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Scalability can be challenging |

| Continuous Flow Chemistry | Enhanced safety and control, easier scalability | Higher initial equipment cost |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost can be limiting factors |

Interdisciplinary Research Collaborations to Harness the Full Potential of this compound

The multifaceted nature of chemical research, from fundamental synthesis to applied biology and materials science, necessitates a collaborative approach. nih.govrsc.org To fully realize the potential of this compound, collaborations between researchers from various disciplines will be essential.

Examples of Interdisciplinary Collaborations:

Synthetic Chemists and Computational Chemists: Computational chemists can guide synthetic efforts by predicting promising derivatives for synthesis, thereby saving time and resources.

Medicinal Chemists and Biologists: Once biologically active compounds are identified, collaboration with biologists and pharmacologists is crucial to understand their mechanism of action and to conduct further preclinical testing.

Chemical Engineers and Process Chemists: For scalable synthesis, the expertise of chemical engineers is needed to translate a laboratory-scale procedure into a robust and safe industrial process.

Materials Scientists and Organic Chemists: The unique electronic and structural features of novel pyridine derivatives could be of interest to materials scientists for applications in areas such as organic light-emitting diodes (OLEDs) or as ligands for metal complexes with interesting catalytic or photophysical properties.

By pursuing these future directions and addressing the associated research challenges, the scientific community can unlock the potential of this compound and its derivatives, potentially leading to new discoveries in medicine, agriculture, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.